3-Butoxybenzoic acid
Overview
Description
Synthesis Analysis
Synthesis of 3-butoxybenzoic acid and related compounds involves several innovative methods. One notable approach is the bismuth-based cyclic synthesis from carbon dioxide and 3,5-di-tert-butyl-4-phenol, showcasing the use of bismuth-based C-H bond activation and CO2 insertion chemistry (Kindra & Evans, 2014). Another significant method is the tert-butyl peroxybenzoate (TBPB)-promoted direct α-methylation of 1,3-dicarbonyl compounds, providing a novel pathway to synthesize 3-butoxybenzoic acid derivatives with high yield and selectivity (Guo, Wang, Jiang, & Yu, 2014).
Molecular Structure Analysis
Molecular structure and vibrational analysis of compounds related to 3-butoxybenzoic acid have been explored using various spectroscopic techniques and theoretical methods. For instance, studies on 3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl 4-aminobenzoate reveal insights into its equilibrium geometry, bonding features, and vibrational wave numbers through density functional method (DFT) and natural bond orbital (NBO) analysis (Suresh, Amalanathan, Joe, Jothy, & Diao, 2014).
Chemical Reactions and Properties
Chemical reactions involving 3-butoxybenzoic acid derivatives often utilize novel catalysts and conditions. The use of tert-butyl peroxybenzoate for the formation of 3-alkylated quinolines from N-propargylamines showcases a metal-free condition that is significant for the synthesis of complex molecules (Chen, Zhang, Li, & Wang, 2018). Another reaction, the metal-free coupling of 2-vinylphenols and carboxylic acids to synthesize 3-acyloxy-2,3-dihydrobenzofurans, demonstrates the importance of t-BuOOH as an oxidant in creating high-yield products under environmentally friendly conditions (Chen, Shao, Zheng, Cheng, & Wan, 2015).
Scientific Research Applications
Use in Biochemistry
3-Butoxybenzoic acid has been studied for its potential application in the field of biochemistry . Specifically, it has been used in adsorption experiments with Lactobacillus Plantarum, a type of bacteria.
Application Summary
The compound was used to evaluate the adsorption capacity of L. plantarum RS20 toward 3-Butoxybenzoic acid .
Methods of Application
The optimal adsorption conditions were a temperature of 37 °C and initial pH of 6.0–8.0 . The removal rate was positively correlated with the cell concentration . The kinetic study showed that the adsorption process fitted well with the pseudo-second-order model .
Results
The adsorption of 3-Butoxybenzoic acid by L. plantarum was found to be independent of microbial vitality . It was involved with chemisorption and physisorption via the cell walls . The cell walls made the highest contribution to 3-Butoxybenzoic acid removal .
Use in Pharmacology
3-Butoxybenzoic acid derivatives have been synthesized and their pharmacological activity has been studied .
Application Summary
The derivatives of 3-Butoxybenzoic acid were found to exhibit peroxisome proliferator-activated receptor γ agonist activity .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source .
Results
Several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to be capable of activating glucokinase and inhibiting protein glycation .
Safety And Hazards
properties
IUPAC Name |
3-butoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8H,2-3,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGXQBZMSWQUKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349558 | |
Record name | 3-butoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butoxybenzoic acid | |
CAS RN |
93351-38-3 | |
Record name | 3-butoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.